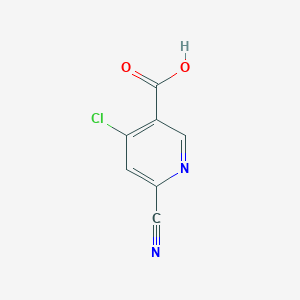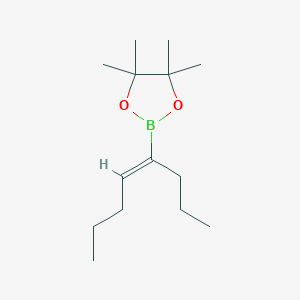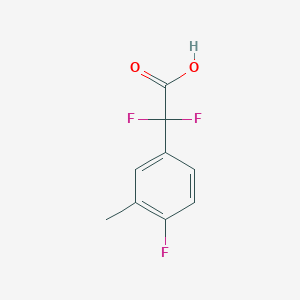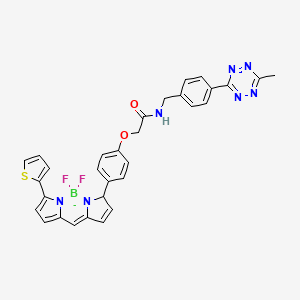
4-Chloro-6-cyanonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-cyanonicotinic acid is an organic compound with the molecular formula C7H3ClN2O2 It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 4-position and a cyano group at the 6-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyanonicotinic acid typically involves the chlorination of 6-cyanonicotinic acid. One common method includes the reaction of 6-cyanonicotinic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the 4-position with a chlorine atom.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反应分析
Types of Reactions: 4-Chloro-6-cyanonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the cyano group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substitution reactions can yield various substituted nicotinic acid derivatives.
- Oxidation reactions can produce oxides or other oxidized derivatives.
- Reduction reactions can result in the formation of amines or other reduced compounds.
科学研究应用
4-Chloro-6-cyanonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can modulate specific biological pathways.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-6-cyanonicotinic acid involves its interaction with specific molecular targets. The cyano group and chlorine atom on the pyridine ring play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
4-Chloro-6-cyanonicotinic acid can be compared with other nicotinic acid derivatives, such as:
6-Cyanonicotinic Acid: Lacks the chlorine atom at the 4-position, resulting in different chemical and biological properties.
4-Chloronicotinic Acid: Lacks the cyano group at the 6-position, leading to variations in reactivity and applications.
Nicotinic Acid: The parent compound without any substitutions, used as a vitamin (B3) and in various therapeutic applications.
The presence of both the chlorine atom and cyano group in this compound makes it unique, providing distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C7H3ClN2O2 |
|---|---|
分子量 |
182.56 g/mol |
IUPAC 名称 |
4-chloro-6-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-1-4(2-9)10-3-5(6)7(11)12/h1,3H,(H,11,12) |
InChI 键 |
KTGCATIBHCLSTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC(=C1Cl)C(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)](/img/structure/B12282593.png)



![1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
![[17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12282642.png)
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12282643.png)

![1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12282663.png)
![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)


